Cas no 14174-27-7 (2,3,5,6-Tetraphenyl-4H-pyran-4-one)

2,3,5,6-Tetraphenyl-4H-pyran-4-one structure
14174-27-7 structure
商品名:2,3,5,6-Tetraphenyl-4H-pyran-4-one
CAS番号:14174-27-7
MF:C29H20O2
メガワット:400.4679
CID:1093120
PubChem ID:12841338

2,3,5,6-Tetraphenyl-4H-pyran-4-one 化学的及び物理的性質

名前と識別子

    • 2,3,5,6-Tetraphenyl-4H-pyran-4-one
    • 2,3,5,6-tetraphenylpyran-4-one
    • tetraphenyl-4H-pyran-4-one
    • A924997
    • DTXSID90511216
    • 14174-27-7
    • インチ: InChI=1S/C29H20O2/c30-27-25(21-13-5-1-6-14-21)28(23-17-9-3-10-18-23)31-29(24-19-11-4-12-20-24)26(27)22-15-7-2-8-16-22/h1-20H
    • InChIKey: AHIDFFJGOVOPLV-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(C2=CC=CC=C2)=C(C3=CC=CC=C3)OC(C4=CC=CC=C4)=C1C5=CC=CC=C5

計算された属性

  • せいみつぶんしりょう: 400.1464
  • どういたいしつりょう: 400.146329876g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 632
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 6.7

じっけんとくせい

  • PSA: 26.3

2,3,5,6-Tetraphenyl-4H-pyran-4-one セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C

2,3,5,6-Tetraphenyl-4H-pyran-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM181840-1g
2,3,5,6-tetraphenyl-4H-pyran-4-one
14174-27-7 95%
1g
$*** 2023-03-31
Alichem
A119001648-1g
2,3,5,6-Tetraphenyl-4H-pyran-4-one
14174-27-7 95%
1g
602.08 USD 2021-06-11
Chemenu
CM181840-1g
2,3,5,6-tetraphenyl-4H-pyran-4-one
14174-27-7 95%
1g
$660 2021-08-05
Ambeed
A399868-1g
2,3,5,6-Tetraphenyl-4H-pyran-4-one
14174-27-7 95+%
1g
$557.0 2024-04-23

2,3,5,6-Tetraphenyl-4H-pyran-4-one 関連文献

2,3,5,6-Tetraphenyl-4H-pyran-4-oneに関する追加情報

2,3,5,6-Tetraphenyl-4H-pyran-4-one: A Comprehensive Overview

The compound with CAS No. 14174-27-7, commonly referred to as 2,3,5,6-Tetraphenyl-4H-pyran-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a pyranone ring substituted with four phenyl groups at the 2, 3, 5, and 6 positions. The presence of these phenyl groups imparts remarkable electronic and steric properties to the molecule, making it a valuable component in various applications.

Recent studies have highlighted the potential of 2,3,5,6-Tetraphenyl-4H-pyran-4-one in the development of advanced materials. Researchers have explored its use in the synthesis of functional polymers and organic semiconductors due to its ability to form stable π-conjugated systems. These systems are crucial for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to facilitate charge transport and emission properties has been extensively studied, with promising results indicating its suitability for high-efficiency devices.

In addition to its role in materials science, 2,3,5,6-Tetraphenyl-4H-pyran-4-one has also been investigated for its potential in drug delivery systems. Its hydrophobic nature and ability to form inclusion complexes make it an attractive candidate for encapsulating hydrophobic drugs. Recent research has demonstrated its effectiveness in improving drug solubility and bioavailability, which could pave the way for innovative therapeutic solutions.

The synthesis of 2,3,5,6-Tetraphenyl-4H-pyran-4-one involves a multi-step process that typically begins with the preparation of a pyranone derivative followed by successive substitution reactions to introduce the phenyl groups. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the compound's structure and purity.

From a structural perspective, 2,3,5,6-Tetraphenyl-4H-pyran-4-one exhibits a high degree of symmetry due to the symmetric placement of the phenyl groups around the pyranone ring. This symmetry contributes to its stability and unique optical properties. The molecule's absorption and emission spectra have been studied in detail under various conditions, revealing its potential as a fluorescent probe in biochemical assays.

One of the most recent breakthroughs involving this compound is its application in bioimaging technologies. Scientists have successfully utilized 2,3,5,6-Tetraphenyl-4H-pyran-4-one as a fluorescent marker for tracking cellular processes in real-time. Its excellent photostability and low toxicity make it an ideal candidate for long-term imaging studies.

Furthermore, 2,3,5,Tetraphenylpyranone has been explored as a precursor for synthesizing more complex molecules with enhanced functionalities. By modifying the substituents on the pyranone ring or incorporating additional functional groups through post-synthesis modifications like cross-coupling reactions or cyclization processes researchers can tailor the molecule's properties for specific applications.

In terms of industrial applications,Tetraphenylpyranone is increasingly being considered for use in specialty chemicals production due to its unique reactivity patterns and compatibility with various chemical transformations.The compound's ability to act as both an electron donor and acceptor under different reaction conditions makes it versatile in catalytic processes.

Recent advancements in computational chemistry have also shed light on the electronic structure of Tetraphenylpyranone, providing deeper insights into its reactivity mechanisms.These computational studies complement experimental findings by predicting potential reaction pathways and identifying key intermediates that could be targeted for optimizing synthesis routes.

In conclusion,CAS No 14174-27-7, known as Tetraphenylpyranone, represents a significant advancement in organic chemistry with diverse applications spanning materials science,biochemistry,and pharmaceuticals.As ongoing research continues to uncover new properties and uses,this compound is poised to play an even more critical role in driving innovation across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:14174-27-7)2,3,5,6-Tetraphenyl-4H-pyran-4-one
A924997
清らかである:99%
はかる:1g
価格 ($):501.0